2-Amino-6-(2-chlorophenyl)-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile
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Overview
Description
2-Amino-6-(2-chlorophenyl)-4,4-dimethoxy-3-azabicyclo[310]hex-2-ene-1,5-dicarbonitrile is a complex organic compound featuring a bicyclic structure with multiple functional groups
Preparation Methods
The synthesis of 2-Amino-6-(2-chlorophenyl)-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-chlorobenzaldehyde with malononitrile to form an intermediate, which then undergoes cyclization and functional group modifications to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
2-Amino-6-(2-chlorophenyl)-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Scientific Research Applications
2-Amino-6-(2-chlorophenyl)-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-6-(2-chlorophenyl)-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Compared to other similar compounds, 2-Amino-6-(2-chlorophenyl)-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile stands out due to its unique combination of functional groups and bicyclic structure. Similar compounds include:
- 2-Amino-6-(2-chloro-6-fluorophenyl)-4,4-bis(ethylsulfanyl)-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile
- 2-Amino-6-(4-chlorophenyl)-4,4-diethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile .
Properties
Molecular Formula |
C15H13ClN4O2 |
---|---|
Molecular Weight |
316.74 g/mol |
IUPAC Name |
2-amino-6-(2-chlorophenyl)-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile |
InChI |
InChI=1S/C15H13ClN4O2/c1-21-15(22-2)14(8-18)11(9-5-3-4-6-10(9)16)13(14,7-17)12(19)20-15/h3-6,11H,1-2H3,(H2,19,20) |
InChI Key |
QMTMZPSANILMRC-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C2(C(C2(C(=N1)N)C#N)C3=CC=CC=C3Cl)C#N)OC |
Origin of Product |
United States |
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